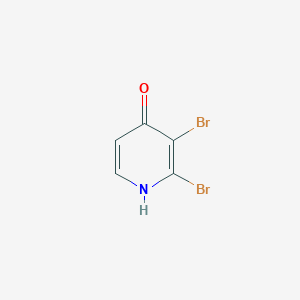
Titanium, trichloromethoxy-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Titanium, trichloromethoxy-, (T-4)- typically involves the reaction of titanium tetrachloride with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{TiCl}_4 + \text{CH}_3\text{OH} \rightarrow \text{Ti(OCH}_3\text{)Cl}_3 + \text{HCl} ]
In industrial settings, the production of this compound may involve more complex procedures to ensure purity and yield. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve the best results .
Análisis De Reacciones Químicas
Titanium, trichloromethoxy-, (T-4)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2), a widely used material in various industries.
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.
Substitution: The methoxy group can be substituted with other ligands, leading to the formation of different titanium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Titanium, trichloromethoxy-, (T-4)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and medical implants.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for other titanium-based compounds .
Mecanismo De Acción
The mechanism of action of Titanium, trichloromethoxy-, (T-4)- involves its ability to form stable complexes with various ligands. This property is exploited in catalysis, where the compound facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination chemistry .
Comparación Con Compuestos Similares
Titanium, trichloromethoxy-, (T-4)- can be compared with other titanium compounds such as titanium tetrachloride (TiCl4), titanium ethoxide (Ti(OEt)4), and titanium isopropoxide (Ti(OiPr)4). These compounds share similar properties but differ in their reactivity and applications:
Titanium Tetrachloride (TiCl4): Highly reactive and used as a precursor for other titanium compounds.
Titanium Ethoxide (Ti(OEt)4): Used in organic synthesis and materials science.
Titanium Isopropoxide (Ti(OiPr)4): Commonly used in the synthesis of titanium dioxide and as a catalyst in organic reactions .
Titanium, trichloromethoxy-, (T-4)- is unique due to its specific reactivity and the ability to form stable complexes with a variety of ligands, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
4015-75-2 |
|---|---|
Fórmula molecular |
CH4Cl3OTi |
Peso molecular |
186.26 g/mol |
Nombre IUPAC |
methanol;trichlorotitanium |
InChI |
InChI=1S/CH4O.3ClH.Ti/c1-2;;;;/h2H,1H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
JPHXCQIMLXAIFN-UHFFFAOYSA-K |
SMILES canónico |
CO.Cl[Ti](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


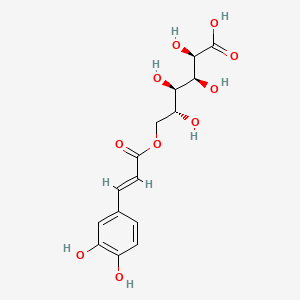
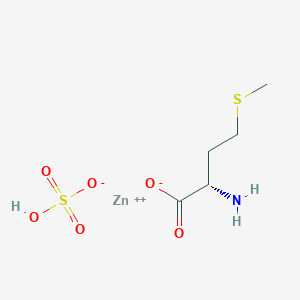
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
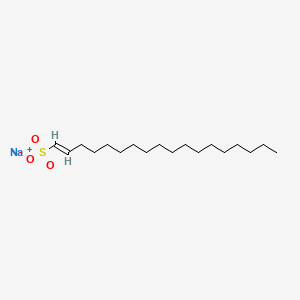
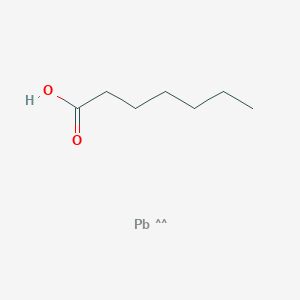
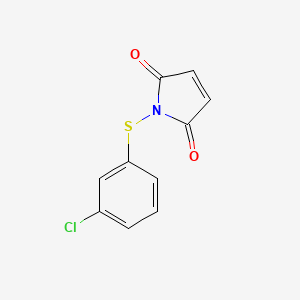
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
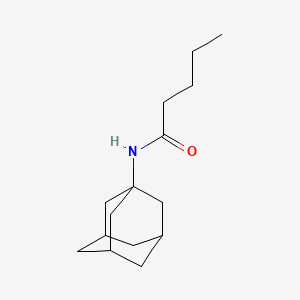

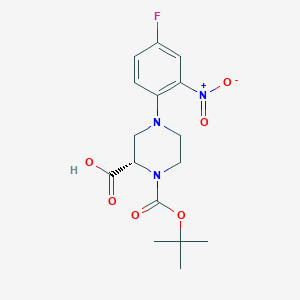

![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)
